REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.[CH:13]1([N:18]=[C:19]=[O:20])[CH2:17][CH2:16][CH2:15][CH2:14]1>CC(C)=O.C(N(CC)CC)C>[CH:13]1([NH:18][C:19]([NH:1][CH2:2][CH2:3][C:4]2[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[NH:6][CH:5]=2)=[O:20])[CH2:17][CH2:16][CH2:15][CH2:14]1
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
NCCC1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.81 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N=C=O
|
Type
|
CUSTOM
|
Details
|
the mixture was then subsequently stirred for 2H
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
at RT
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
A white solid had precipitated out of the solution
|
Type
|
FILTRATION
|
Details
|
was filtered off with suction
|
Type
|
WASH
|
Details
|
rinsed with acetone
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated i
|
Type
|
STIRRING
|
Details
|
and the residue was then stirred thoroughly with acetone (10 ml)
|
Type
|
FILTRATION
|
Details
|
The undissolved white solid was filtered off with suction
|
Type
|
WASH
|
Details
|
rinsed with acetone
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)NC(=O)NCCC1=CNC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 612 mg | |
YIELD: CALCULATEDPERCENTYIELD | 34.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |